molecular formula C15H10N2O2 B11866916 3-Phenylquinoxaline-6-carboxylic acid CAS No. 104007-44-5

3-Phenylquinoxaline-6-carboxylic acid

Cat. No.: B11866916
CAS No.: 104007-44-5
M. Wt: 250.25 g/mol
InChI Key: XKRNBOKUBHFPAA-UHFFFAOYSA-N
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Description

Significance of Quinoxaline (B1680401) Heterocycles in Contemporary Chemical Research

Quinoxalines, also known as benzopyrazines, are bicyclic heterocyclic compounds formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. mdpi.comnih.gov This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. mdpi.commdpi.com The versatility of the quinoxaline core allows for substitutions that can modulate its physicochemical and pharmacological properties, leading to its use in the development of therapeutic agents. mdpi.com Quinoxaline derivatives have been investigated for their potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents. mdpi.comtaylorandfrancis.com Beyond their medicinal applications, quinoxalines are also utilized in materials science as dyes, electroluminescent materials, and semiconductors. taylorandfrancis.com The inherent properties of the quinoxaline system, such as its ability to engage in various chemical interactions, make it a valuable component in the design of novel functional molecules. mdpi.com

Structural Context of 3-Phenylquinoxaline-6-carboxylic acid within the Broader Quinoxaline Family

This compound is a specific derivative within the extensive quinoxaline family. Its structure is characterized by a phenyl group at the 3-position and a carboxylic acid group at the 6-position of the quinoxaline core. This particular arrangement of substituents imparts a unique set of properties to the molecule. The phenyl group can participate in π-stacking interactions, while the carboxylic acid group can act as a hydrogen bond donor and acceptor. The synthesis of related compounds, such as 2,3-diphenylquinoxaline-6-carboxylic acid, is often achieved through the condensation of 3,4-diaminobenzoic acid with benzil (B1666583). nih.gov This method highlights a common synthetic route to this class of compounds. The specific placement of the phenyl and carboxylic acid groups in this compound distinguishes it from other isomers like quinoxaline-2-carboxylic acid and quinoxaline-6-carboxylic acid, each of which will have different spatial arrangements and potential interaction profiles. nih.govsigmaaldrich.com

Table 1: Physicochemical Properties of Quinoxaline and its Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Quinoxaline91-19-0C₈H₆N₂130.1529-30 mdpi.com
Quinoxaline-2-carboxylic acid879-65-2C₉H₆N₂O₂174.16 sigmaaldrich.com208 (dec.) sigmaaldrich.com
Quinoxaline-6-carboxylic acid6925-00-4C₉H₆N₂O₂174.16 sigmaaldrich.com224-229 (dec.) sigmaaldrich.com
2,3-Diphenylquinoxaline-6-carboxylic acid32387-96-5C₂₁H₁₄N₂O₂326.35 synquestlabs.comNot available

Properties

CAS No.

104007-44-5

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

3-phenylquinoxaline-6-carboxylic acid

InChI

InChI=1S/C15H10N2O2/c18-15(19)11-6-7-12-13(8-11)17-14(9-16-12)10-4-2-1-3-5-10/h1-9H,(H,18,19)

InChI Key

XKRNBOKUBHFPAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemo Transformations of 3 Phenylquinoxaline 6 Carboxylic Acid and Its Analogues

Classical and Catalyst-Mediated Quinoxaline (B1680401) Ring Formation

The construction of the quinoxaline core is most commonly achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This fundamental reaction has been adapted and optimized over many years, leading to a range of methodologies, from traditional acid-catalyzed cyclizations to advanced catalyst-mediated transformations.

Condensation Reactions of 1,2-Diamines with α-Diketones and Related Substrates

The reaction between a 1,2-diamine and an α-diketone is the cornerstone of quinoxaline synthesis. This condensation reaction typically proceeds under acidic conditions or with heating, and it can be influenced by various factors, including the nature of the substituents on both reactants and the choice of solvent. youtube.comsapub.org

The Hinsberg reaction is a classic method for synthesizing quinoxalines, involving the condensation of an o-phenylenediamine (B120857) with an α-dicarbonyl compound. orientjchem.org For the synthesis of 3-phenylquinoxaline scaffolds, a common starting material is benzil (B1666583) (an α-diketone). The reaction proceeds through a cyclization-condensation mechanism. youtube.com While effective, traditional Hinsberg conditions often require high temperatures and long reaction times. nih.gov

Modern variations of the Hinsberg cyclization aim to improve efficiency and yield. For instance, the use of microwave irradiation has been shown to accelerate the reaction. Sonication has also been employed as a green chemistry approach to promote the condensation of 1,2-diamines with α-diketones, often in the presence of a catalyst. ajrconline.org Furthermore, the reaction can be performed under milder conditions using various catalysts, which are discussed in subsequent sections.

To specifically synthesize 3-phenylquinoxaline-6-carboxylic acid, 3,4-diaminobenzoic acid is the key 1,2-diamine starting material. researchgate.net The condensation of 3,4-diaminobenzoic acid with benzil directly yields the target molecule. thieme-connect.com This reaction is a direct application of the Hinsberg condensation to produce a quinoxaline with a carboxylic acid functionality at the 6-position.

Recent research has focused on developing more environmentally friendly methods for this synthesis. One such approach is the use of high-temperature water (HTW) as a solvent. researchgate.net This method avoids the use of volatile organic solvents and strong acids. thieme-connect.com Studies have shown that at elevated temperatures (150–230 °C), the reaction between 3,4-diaminobenzoic acid and various 1,2-diarylketones proceeds efficiently. researchgate.netthieme-connect.com It has been observed that the inherent acidity of 3,4-diaminobenzoic acid can self-catalyze the reaction in HTW. researchgate.net However, a potential side reaction is the decarboxylation of the product at higher temperatures. researchgate.netthieme-connect.com To mitigate this, reaction parameters such as temperature and time must be carefully controlled. thieme-connect.com For instance, conducting the reaction at 150°C for 60 minutes in the presence of 5% acetic acid has been identified as an optimal condition to maximize the yield of the desired carboxylic acid while minimizing decarboxylation. thieme-connect.com

Table 1: Synthesis of 2,3-Diarylquinoxaline-6-carboxylic Acids in High-Temperature Water

Entry 1,2-Diarylketone Product Reaction Conditions Yield (%)
1 Benzil 2,3-Diphenylquinoxaline-6-carboxylic acid 150°C, 30 min, 5% HOAc 98
2 4,4'-Dimethoxybenzil 2,3-Bis(4-methoxyphenyl)quinoxaline-6-carboxylic acid 150°C, 60 min, 5% HOAc 86
3 4,4'-Dichlorobenzil 2,3-Bis(4-chlorophenyl)quinoxaline-6-carboxylic acid 230°C, 10 min, 5% HOAc 66
4 4,4'-Dibromobenzil 2,3-Bis(4-bromophenyl)quinoxaline-6-carboxylic acid 230°C, 10 min, 5% HOAc 65

Data sourced from Amaya-García, F., & Unterlass, M. M. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis, 54, A–P. researchgate.netthieme-connect.com

Catalytic Systems for Quinoxaline Synthesis

To overcome the limitations of classical methods, various catalytic systems have been developed to facilitate quinoxaline synthesis under milder conditions, often with higher yields and greater substrate scope.

Palladium catalysts have proven to be highly versatile in the synthesis and derivatization of quinoxalines. rsc.org One notable method involves the palladium-catalyzed reductive annulation of catechols and nitroarylamines, providing a direct route to novel quinoxaline derivatives. rsc.orgdntb.gov.ua This approach is valued for its operational simplicity and broad substrate scope without the need for pre-functionalized starting materials. rsc.org

Palladium catalysis is also instrumental in the derivatization of the quinoxaline ring. For example, palladium-catalyzed Suzuki coupling reactions have been used to introduce aryl groups onto the quinoxaline scaffold, followed by annulation to form more complex structures like indolo[2,3-b]quinoxalines. rsc.org Additionally, palladium-catalyzed C-H activation and C-N coupling reactions offer powerful tools for the functionalization of pre-formed quinoxaline rings. rsc.org

In the quest for more sustainable and metal-free synthetic methods, organocatalysis has emerged as a powerful alternative. L-proline, a naturally occurring amino acid, has been identified as an efficient organocatalyst for the synthesis of quinoxaline derivatives. rsc.orgsharif.edu This method offers several advantages, including being environmentally friendly ("greener"), cost-effective, and operationally simple. rsc.orgrsc.org

The L-proline-catalyzed synthesis of quinoxalines typically involves the condensation of 1,2-diamines and α-hydroxy ketones or 1,2-dicarbonyl compounds. rsc.org The reactions can often be carried out in water or under solvent-free conditions, further enhancing their green credentials. rsc.orgsharif.edu The proposed mechanism involves the formation of an iminium ion from the reaction of L-proline with the carbonyl compound, which then facilitates the cyclization with the diamine. rsc.org Other organocatalysts, such as phenol, have also been reported to effectively catalyze the synthesis of quinoxalines at room temperature. sapub.org

Table 2: L-Proline Catalyzed Synthesis of Quinoxalines

Entry 1,2-Diamine Carbonyl Compound Solvent Time (h) Yield (%)
1 1,2-Phenylenediamine Benzoin Water 8 94
2 4-Methyl-1,2-phenylenediamine Benzoin Water 8 92
3 4-Chloro-1,2-phenylenediamine Benzoin Water 10 90
4 1,2-Phenylenediamine Benzil Water 6 96

Data sourced from Kamal, A., et al. (2014). L-Proline mediated synthesis of quinoxalines; evaluation of cytotoxic and antimicrobial activity. RSC Advances, 4(86), 46166-46174. rsc.orgrsc.org

Lewis Acid Mediated Reactions

Lewis acid catalysis plays a significant role in the synthesis of quinoxaline derivatives. These acidic catalysts facilitate the condensation reaction between 1,2-diamines and α-dicarbonyl compounds, which is a fundamental method for forming the quinoxaline ring. nih.govsharif.edu Common Lewis acids such as BCl₃/THF, BF₃/Et₂O, ZrCl₄, SnCl₄, and AlCl₃ have been investigated for their efficacy in promoting these reactions. sharif.edu For instance, the condensation of phthalic anhydride (B1165640) derivatives with 2-methylquinoline (B7769805) derivatives can be effectively catalyzed by BF₃/Et₂O under solvent-free conditions. sharif.edu

The use of supported catalysts, such as molybdophosphovanadates on alumina, represents a greener approach to Lewis acid catalysis. nih.gov These heterogeneous catalysts can be easily separated from the reaction mixture and recycled, offering both economic and environmental benefits. nih.govlongdom.org For example, the synthesis of quinoxaline derivatives has been achieved with high yields at room temperature using these supported catalysts in toluene. nih.gov The catalytic activity can be influenced by the choice of metal in the heteropolyoxometalate, with copper-containing catalysts showing high activity. nih.gov

Furthermore, the development of one-pot protocols involving Lewis acids simplifies the synthesis of complex quinoxaline derivatives. For example, a method for synthesizing quinazolinones from amide-oxazolines utilizes a Lewis acid in conjunction with a base, proceeding through a cyclic 1,3-azaoxonium intermediate. rsc.org

Oxidative Coupling Reactions in Quinoxaline Synthesis

Oxidative coupling represents another important strategy for the synthesis of quinoxalines. researchgate.net This approach often involves the reaction of a 1,2-diamine with a suitable two-carbon synthon, followed by an oxidation step to form the aromatic quinoxaline ring.

One common method involves the oxidative cyclization of α-halo ketones, such as phenacyl bromides, with o-phenylenediamines. nih.gov This reaction can proceed without the need for a metal catalyst, often in a green solvent like water or ethanol (B145695). nih.gov For instance, the reaction of various diamines with substituted phenacyl bromides in water at 80°C has been shown to afford quinoxalines in moderate to high yields without any catalyst or additives. nih.gov

Transition-metal-free oxidative coupling has also been achieved using visible light. In one example, o-phenylenediamines react with benzoylacetonitrile (B15868) under visible light irradiation to produce quinoxalines. nih.gov Iron-catalyzed oxidative coupling has also been employed for the synthesis of more complex structures like 4-aryl pyrrolo[1,2-α]quinoxalines from methyl arenes. acs.org This reaction proceeds via the in-situ formation of an aldehyde, followed by a Pictet-Spengler-type annulation. acs.org

Bismuth-catalyzed oxidative coupling of epoxides with ene-1,2-diamines provides another route to substituted quinoxalines. sapub.org Additionally, bio-inspired catalysts, such as sodium copper chlorophyllin, have been used for the aerobic oxidative synthesis of quinoxalines in water, highlighting a move towards more environmentally friendly methods. researchgate.net

Synthesis via α-Tosyl Ketones and Phenacyl Halides

The reaction of o-phenylenediamines with α-functionalized ketones, particularly α-tosyl ketones and phenacyl halides, is a well-established and versatile method for synthesizing quinoxalines. longdom.orgacgpubs.org This condensation-oxidation process offers a direct route to the quinoxaline core. acgpubs.org

The reaction of 1,2-phenylenediamines with phenacyl bromides can be efficiently catalyzed by pyridine (B92270) in THF at room temperature, providing excellent yields of the corresponding quinoxalines. acgpubs.orgacgpubs.org This method is applicable to a variety of substrates. acgpubs.org Other catalysts, such as zirconium tungstate (B81510) (5% WO₃/ZrO₂), have also been shown to be effective and recyclable for the condensation of o-phenylenediamine with substituted phenacyl bromides. longdom.org This solid acid catalyst promotes the reaction efficiently, with both electron-donating and electron-withdrawing groups on the phenacyl bromide being well-tolerated. longdom.org

Furthermore, catalyst-free conditions have been developed for this transformation. For example, refluxing o-phenylenediamine and phenacyl bromide in ethanol can produce quinoxaline derivatives in good yields. nih.gov The use of water as a solvent at elevated temperatures also provides a green alternative for the synthesis of quinoxalines from phenacyl bromides. nih.gov

Green Chemistry Approaches in the Synthesis of Quinoxaline Carboxylic Acids

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods in chemical manufacturing. For the synthesis of quinoxaline carboxylic acids, green chemistry principles are being applied to reduce waste, avoid hazardous substances, and improve energy efficiency.

Hydrothermal Synthesis (HTS) and Reaction Parameter Optimization

Hydrothermal synthesis (HTS) has emerged as a powerful green chemistry tool for the synthesis of various organic compounds, including quinoxaline carboxylic acids. thieme-connect.comthieme-connect.deresearchgate.net This method utilizes high-temperature water as the reaction medium, avoiding the need for volatile and often toxic organic solvents. thieme-connect.comthieme-connect.deresearchgate.net The synthesis of 2,3-diarylquinoxaline-6-carboxylic acids from 1,2-diarylketones and 3,4-diaminobenzoic acid has been successfully achieved using HTS. thieme-connect.comthieme-connect.deresearchgate.net

A critical aspect of HTS is the optimization of reaction parameters to maximize yield and minimize side reactions. nih.govresearchgate.net Key parameters that are often tuned include temperature, reaction time, and reactant concentration. For the synthesis of 2,3-diarylquinoxaline-6-carboxylic acids, temperatures between 150–230 °C and reaction times of 5–30 minutes have been found to be effective. thieme-connect.comthieme-connect.deresearchgate.net The inherent acidity of reactants like 3,4-diaminobenzoic acid can also play a role in self-catalyzing the reaction in water. researchgate.net

The table below summarizes the optimized conditions for the hydrothermal synthesis of a model compound, 2,3-diphenylquinoxaline-6-carboxylic acid.

ParameterOptimized ValueReference
Temperature230 °C nih.gov
Reaction Time10 min (with 5% HOAc) nih.gov
Concentration0.2 mol L⁻¹ nih.gov
SolventWater or Water with 5% Acetic Acid nih.gov

A significant challenge in the synthesis of aromatic carboxylic acids, particularly under hydrothermal conditions, is the competing decarboxylation reaction. thieme-connect.comthieme-connect.deresearchgate.net Aromatic carboxylic acids are prone to lose carbon dioxide at elevated temperatures in water. thieme-connect.comthieme-connect.deresearchgate.net In the synthesis of 2,3-diarylquinoxaline-6-carboxylic acids, decarboxylation of the 3,4-diaminobenzoic acid starting material can lead to the formation of the corresponding decarboxylated quinoxaline as a side product. thieme-connect.comthieme-connect.deresearchgate.net

Several strategies have been developed to minimize this unwanted side reaction. Careful optimization of reaction temperature and time is crucial, as prolonged exposure to high temperatures can favor decarboxylation. thieme-connect.comthieme-connect.deresearchgate.net

A highly effective strategy to completely inhibit decarboxylation is the use of structural analogues of 3,4-diaminobenzoic acid as starting materials. thieme-connect.deresearchgate.net Instead of using the free carboxylic acid, precursors such as esters or protected carboxylic acids can be employed. thieme-connect.deresearchgate.net

For instance, methyl 3,4-diaminobenzoate (B8644857) can be used as a starting material. thieme-connect.deresearchgate.net Under hydrothermal conditions, the ester hydrolysis occurs in situ, followed by the condensation reaction to form the quinoxaline carboxylic acid. thieme-connect.deresearchgate.net This approach effectively bypasses the direct exposure of the carboxylic acid to the high-temperature conditions that promote decarboxylation. thieme-connect.deresearchgate.net

Another successful approach involves the use of di-Boc-protected 3,4-diaminobenzoic acid. The Boc (tert-butyloxycarbonyl) protecting groups are removed under the hydrothermal conditions, followed by the desired quinoxaline formation. thieme-connect.deresearchgate.net This method also prevents premature decarboxylation and leads to the clean formation of the target quinoxaline carboxylic acid. thieme-connect.deresearchgate.net

The following table outlines the use of structural analogues to avoid decarboxylation.

Starting Material AnalogueIn-situ TransformationOutcomeReference
Methyl 3,4-diaminobenzoateEster hydrolysisAvoids decarboxylation side product thieme-connect.deresearchgate.net
Di-Boc-protected 3,4-diaminobenzoic acidDeprotectionAvoids decarboxylation side product thieme-connect.deresearchgate.net

Microwave-Assisted and Solvent-Free Methodologies

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient reaction protocols. In the realm of quinoxaline synthesis, microwave-assisted and solvent-free methods have emerged as powerful alternatives to traditional approaches, which often require prolonged reaction times and the use of hazardous solvents. ias.ac.indoaj.org

Microwave irradiation has been successfully employed to accelerate the synthesis of quinoxaline derivatives. For instance, the condensation of o-phenylenediamines with α-dicarbonyl compounds in ethanol under microwave irradiation leads to high yields of quinoxalines in short reaction times. sapub.org This method offers the advantage of clean product formation, often without the need for extensive purification. sapub.org A notable example involves the use of a catalytic amount of manganese dioxide (MnO2) under solvent-free conditions with microwave irradiation, where many reactions are completed within a minute. chim.it

Solvent-free synthesis represents another green chemistry approach. The condensation of various substituted o-phenylenediamines with 1,2-diketones or α-hydroxy ketones can be efficiently carried out using sulfated polyborate as a recyclable catalyst under solvent-free conditions. ias.ac.in This method is characterized by high yields, short reaction times, and simple work-up procedures. ias.ac.in The catalyst, derived from boric acid, is environmentally benign due to its mild acidity and non-toxic nature. ias.ac.in The effectiveness of solvent-free conditions often surpasses that of solvent-based systems, providing both economic and ecological benefits. ias.ac.in Another novel mechanochemical approach, the spiral gas–solid two-phase flow (S-GSF) method, allows for the synthesis of quinoxaline derivatives without the need for heating or solvents, significantly reducing reaction times. mdpi.com

Catalyst/ConditionReactantsSolventTimeYieldReference
Microwaveo-phenylenediamine, α-dicarbonyl derivativesEthanolShortHigh sapub.org
MnO2, Microwaveo-phenylenediamine, α-dicarbonyl compoundsSolvent-free1 minN/A chim.it
Sulfated polyborateo-phenylenediamines, 1,2-diketones/α-hydroxy ketonesSolvent-freeShortHigh ias.ac.in
Spiral gas–solid two-phase flow (S-GSF)Benzil, o-phenylenediamineSolvent-free1-3 min>90% mdpi.com
MethanolAryldiamines, dicarbonyl compoundsMethanol1 minMedium to excellent thieme-connect.com

Microdroplet-Based Reaction Platforms for High-Throughput Synthesis Optimization

The optimization of reaction conditions is a critical aspect of chemical synthesis. Microdroplet-based reaction platforms have emerged as a powerful tool for the high-throughput screening and optimization of quinoxaline synthesis. nih.govdoaj.orgnih.gov This technology utilizes micron-sized liquid droplets, which exhibit unique reaction features not observed in bulk solutions. nih.gov

In a typical setup, a microinjection pump, a capillary, and a high-voltage metal taper tip are used to generate charged microdroplets. nih.gov The reaction between a 1,2-diamine and a 1,2-dicarbonyl compound occurs within these microdroplets, often completing in milliseconds with high conversion rates, even without a catalyst. nih.govdoaj.orgnih.gov This is significantly faster and more efficient than conventional bulk-phase reactions. nih.govdoaj.orgnih.gov

When coupled with mass spectrometry (MS) detection, this platform allows for the rapid, on-site screening of various reaction parameters. nih.govnih.govresearchgate.net Factors such as droplet volume, reactant flow rate, distance to the MS inlet, spray voltage, and auxiliary gas flow rate can be quickly adjusted to identify the optimal conditions for maximizing reaction speed and yield. nih.govnih.govresearchgate.net This approach not only accelerates the discovery of efficient synthetic routes but also facilitates the scaled-up production of diverse quinoxaline derivatives in a facile, economic, and environmentally friendly manner. nih.govdoaj.org

PlatformKey FeaturesAdvantagesReference
Microdroplet Reaction SystemUtilizes micron-sized droplets, coupled with MS detection.Rapid reaction times (milliseconds), high conversion rates, catalyst-free, enables high-throughput screening of reaction conditions. nih.govdoaj.orgnih.gov

Derivatization and Functionalization Strategies Post-Quinoxaline Formation

Once the this compound core is synthesized, its carboxylic acid moiety provides a versatile handle for further chemical modifications. These derivatization strategies are crucial for developing new compounds with tailored properties for various applications.

Esterification and Hydrolysis of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily converted to its corresponding ester through Fischer esterification. nih.govmasterorganicchemistry.com This reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). nih.govmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in large excess, sometimes serving as the solvent. masterorganicchemistry.commasterorganicchemistry.com For instance, ethyl 2,3-diphenylquinoxaline-6-carboxylate can be synthesized by refluxing 2,3-diphenylquinoxaline-6-carboxylic acid in dry ethanol with a catalytic amount of sulfuric acid. nih.gov

Conversely, the ester can be hydrolyzed back to the carboxylic acid by treatment with excess water in the presence of an acid catalyst. masterorganicchemistry.com This reversibility is a key feature of the Fischer esterification and allows for the protection and deprotection of the carboxylic acid group as needed during a multi-step synthesis.

The general mechanism for Fischer esterification involves the following steps:

Protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic attack of the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com

Proton transfer from the alcohol-derived hydroxyl group to one of the original hydroxyl groups. masterorganicchemistry.com

Elimination of a water molecule, a good leaving group, to form a protonated ester. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation of the resulting intermediate to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

ReactionReagentsProductReference
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Ester nih.govmasterorganicchemistry.com
HydrolysisWater, Acid CatalystCarboxylic Acid masterorganicchemistry.com

Synthesis of Hydrazide and Other Amide Derivatives

The carboxylic acid functionality of this compound is a versatile precursor for the synthesis of various amide derivatives, including hydrazides. nih.govripublication.com The synthesis of 2,3-diphenylquinoxaline-6-carbohydrazide is achieved by reacting the corresponding ethyl ester, ethyl 2,3-diphenylquinoxaline-6-carboxylate, with hydrazine (B178648) at room temperature. nih.gov This carbohydrazide (B1668358) can then serve as a key intermediate for the synthesis of a wide range of hydrazone derivatives by condensation with various aldehydes. nih.gov

Furthermore, other amide derivatives can be synthesized through the coupling of the carboxylic acid with amines. This can be achieved using coupling agents like propylphosphonic anhydride. nih.gov For example, N-(substituted-pyridinyl)quinoxaline-2-carboxamides have been synthesized by reacting quinoxaline-2-carboxylic acid with various aminopyridine derivatives in the presence of T3P®. nih.gov Another approach involves the synthesis of acetamide-linked quinoxaline derivatives, which have shown considerable antimicrobial activity. ripublication.com

Starting MaterialReagentsProductReference
Ethyl 2,3-diphenylquinoxaline-6-carboxylateHydrazine2,3-Diphenylquinoxaline-6-carbohydrazide nih.gov
Quinoxaline-2-carboxylic acidAminopyridine derivatives, T3P®N-(substituted-pyridinyl)quinoxaline-2-carboxamides nih.gov
2,3-diphenylquinoxalin-6-amine2-chloroacetyl chloride, various heterocyclic aminesAcetamide-linked quinoxaline derivatives ripublication.com

Introduction of Alkynes via Palladium-Catalyzed Cross-Coupling

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly valuable for introducing alkyne functionalities onto the quinoxaline scaffold, which can then be used for further synthetic transformations.

To utilize the Sonogashira reaction, a halogenated quinoxaline precursor is required. For example, 2-(4-bromophenyl)quinoxaline (B1269312) can be coupled with various terminal alkynes. jcsp.org.pk The reaction conditions are typically mild, often carried out at room temperature in the presence of a base. wikipedia.org

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle : The Pd(0) catalyst undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Copper Cycle : The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species that participates in the transmetalation step with the palladium complex. wikipedia.org

Recent advancements have also led to the development of copper-free Sonogashira reactions. organic-chemistry.org The reactivity of the aryl halide is dependent on the halogen, with the order of reactivity being I > Br > Cl > F. wikipedia.org This difference in reactivity allows for selective couplings.

Aryl HalideAlkyneCatalyst SystemProductYieldReference
2-(4-bromophenyl)quinoxalinePhenylacetylenePd catalyst, Cu(I) co-catalyst2-(4-(phenylethynyl)phenyl)quinoxaline61% jcsp.org.pk
2-(4-bromophenyl)quinoxalinetert-ButylacetylenePd catalyst, Cu(I) co-catalyst2-(4-((3,3-dimethylbut-1-yn-1-yl)ethynyl)phenyl)quinoxaline61% jcsp.org.pk
2-(4-bromophenyl)quinoxalinePropargyl benzyl (B1604629) etherPd catalyst, Cu(I) co-catalyst2-(4-((3-(benzyloxy)prop-1-yn-1-yl)ethynyl)phenyl)quinoxaline67% jcsp.org.pk
2-(4-bromophenyl)quinoxalineEthyl propiolatePd catalyst, Cu(I) co-catalystEthyl 3-(4-(quinoxalin-2-yl)phenyl)prop-2-ynoate47% jcsp.org.pk
2-(4-bromophenyl)quinoxalineTBS protected 2-methyl-3-butyn-2-olPd catalyst, Cu(I) co-catalyst4-(4-(quinoxalin-2-yl)phenyl)-2-methylbut-3-yn-2-ol98% jcsp.org.pk

Nucleophilic Aromatic Substitution Reactions on Halogenated Quinoxalines

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, such as halogenated quinoxalines. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. wikipedia.org The reaction is facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

The mechanism of SNAr generally proceeds through a two-step addition-elimination pathway:

Addition : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate (the Meisenheimer complex). libretexts.orglibretexts.org This step is typically the rate-determining step.

Elimination : The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product. youtube.com

The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. youtube.com This is because the highly electronegative fluorine atom strongly polarizes the carbon-halogen bond, making the carbon more susceptible to nucleophilic attack. youtube.com

In the context of quinoxalines, SNAr reactions on halogenated derivatives provide a route to a wide array of functionalized compounds. For example, 2-chloro-3-methoxyquinoxaline (B1320914) can undergo reactions where the chloro group is displaced by a nucleophile, leading to further derivatization.

Halogenated QuinoxalineNucleophileProductReference
2-Chloro-3-methoxyquinoxalineVarious nucleophiles2-Substituted-3-methoxyquinoxaline rsc.org

Transformations of Quinoxaline 1,4-Dioxides with Carboxylic Acid Functionality

Quinoxaline 1,4-dioxides that contain a carboxylic acid group are noted for their chemical reactivity, which allows for diverse functionalization. mdpi.com The presence of the N-oxide groups and the carboxylic acid moiety on the quinoxaline core creates a platform for a range of chemical modifications. These transformations are pivotal for developing new analogues with potentially enhanced biological activities. mdpi.commdpi.com The derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides, in particular, are recognized as a promising scaffold for creating innovative antimycobacterial agents. mdpi.comnih.gov

Decarboxylation Pathways of 1,4-Dioxides

A significant characteristic of 1,4-dioxides of quinoxaline-carboxylic acids is their propensity to undergo decarboxylation. These compounds are often unstable and can readily lose a molecule of carbon dioxide, particularly upon heating. mdpi.com For instance, heating quinoxaline-2-carboxylic acid 1,4-dioxide in a solvent like propanol (B110389) leads to its decarboxylation, yielding the corresponding quinoxaline 1,4-dioxide. mdpi.comresearchgate.net This reaction highlights the inherent instability of the carboxylic acid group in this specific chemical environment.

Table 1: Example of Decarboxylation of a Quinoxaline-2-carboxylic acid 1,4-Dioxide

Starting MaterialConditionProductReference
Quinoxaline-2-carboxylic acid 1,4-dioxideHeating in propanolQuinoxaline 1,4-dioxide mdpi.com

This ease of decarboxylation is a critical consideration in the synthesis and handling of these molecules.

Amide Formation via Activating Agents and Curtius Rearrangement

The carboxylic acid group on the quinoxaline 1,4-dioxide ring can be converted into a variety of other functional groups, with amide formation being a particularly valuable transformation. This can be achieved through direct activation of the carboxylic acid or via a rearrangement reaction.

Amide Formation via Activating Agents

The direct conversion of a carboxylic acid to an amide requires the use of an activating agent to make the carboxyl group more susceptible to nucleophilic attack by an amine. libretexts.orgyoutube.com In the context of quinoxaline 1,4-dioxides, activating agents such as diphenylphosphoryl azide (B81097) (DPPA) can be employed to facilitate the formation of amides from the corresponding carboxylic acids. mdpi.com This method provides a direct route to quinoxaline-carboxamide 1,4-dioxides, which are a class of compounds that have shown significant biological potential. mdpi.com

Curtius Rearrangement

The Curtius rearrangement offers an alternative pathway for the functionalization of quinoxaline 1,4-dioxide carboxylic acids. nih.govrsc.orgwikipedia.org This versatile reaction involves the conversion of a carboxylic acid into an acyl azide, which then undergoes thermal decomposition to form an isocyanate, losing nitrogen gas in the process. nih.govorganic-chemistry.org The resulting isocyanate is a highly reactive intermediate that can be trapped by various nucleophiles. nih.gov

For example, the synthesis of 2-amino derivatives of quinoxaline 1,4-dioxide can be accomplished using this rearrangement. The process starts with the conversion of a quinoxaline-2-carboxylic acid 1,4-dioxide ester to its corresponding acyl hydrazide. Subsequent treatment with a nitrosating agent yields the acyl azide. mdpi.com When this azide is heated in a solution containing an alcohol (e.g., ethanol, propanol) or an amine, it rearranges to the isocyanate, which is immediately trapped to form carbamates or substituted ureas, respectively. mdpi.com

Table 2: Products from Curtius Rearrangement of a Quinoxaline-2-carboxylic acid 1,4-Dioxide Derivative

Acyl Azide PrecursorReactant/SolventProduct TypeReference
3-Methylquinoxaline-2-carbonyl azide 1,4-dioxideAlcohols (e.g., R-OH)2-Alkyl carbamates mdpi.com
3-Methylquinoxaline-2-carbonyl azide 1,4-dioxideAmines (e.g., R-NH2)Substituted ureas mdpi.com

This rearrangement is a powerful tool for introducing nitrogen-containing functional groups at the position of the original carboxylic acid, significantly expanding the chemical diversity of the quinoxaline 1,4-dioxide scaffold. mdpi.comnih.gov

Advanced Spectroscopic and Structural Elucidation of 3 Phenylquinoxaline 6 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C NMR, APT)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-phenylquinoxaline-6-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a typical 2,3-diarylquinoxaline-6-carboxylic acid, the acidic proton of the carboxyl group (-COOH) is highly deshielded and appears as a broad singlet far downfield, typically in the 10-13 ppm region. libretexts.org Protons on the quinoxaline (B1680401) and phenyl rings resonate in the aromatic region, generally between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) allow for the precise assignment of each proton within the heterocyclic and aromatic systems. Protons on carbons adjacent to the electron-withdrawing carboxylic acid group are typically shifted further downfield. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of 160-180 ppm. libretexts.org Carbons within the aromatic and quinoxaline rings typically appear between 120 and 155 ppm. oregonstate.eduthieme-connect.com Quaternary carbons, those without any attached protons (like C2, C3, and the carbon to which the phenyl group is attached), often show weaker signals.

Attached Proton Test (APT) or DEPT: Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between carbon signals. These experiments distinguish between CH, CH₂, and CH₃ groups and quaternary carbons, which greatly aids in the complete and accurate assignment of the ¹³C NMR spectrum.

The structures of synthesized 2,3-diarylquinoxaline-6-carboxylic acids are routinely confirmed by ¹H and ¹³C NMR spectroscopy. thieme-connect.comnih.gov

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Notes
¹HCarboxylic Acid (-COOH)10.0 - 13.0Broad singlet, disappears on D₂O exchange. libretexts.org
¹HAromatic (Quinoxaline, Phenyl)7.0 - 8.5Complex multiplets, specific shifts depend on substitution.
¹³CCarbonyl (-COOH)160 - 180Deshielded due to electronegative oxygens. libretexts.org
¹³CAromatic (Quinoxaline, Phenyl)120 - 155Includes both protonated and quaternary carbons. thieme-connect.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis (LCMS, MALDI)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Molecular Ion Peak: In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI), this compound would exhibit a prominent molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) that confirms its molecular weight. rsc.org High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the molecular formula. rsc.org

Fragmentation Analysis: The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. For carboxylic acids, characteristic fragmentation pathways include the cleavage of bonds adjacent to the carbonyl group. libretexts.org Common fragment ions observed for quinoxaline carboxylic acids would include:

Loss of a hydroxyl group (-OH): A peak corresponding to [M-17]. libretexts.org

Loss of a carboxyl group (-COOH): A peak corresponding to [M-45]. libretexts.org

Decarboxylation: Loss of CO₂, resulting in a peak at [M-44].

LC-MS/MS methods have been developed for the sensitive and accurate quantification of quinoxaline carboxylic acid derivatives in various samples, demonstrating the robustness of this technique for their analysis. nih.govnih.gov

Fragmentation ProcessNeutral LossResulting Ion
Loss of Hydroxyl Radical•OH (17 u)[M-17]⁺
Loss of Formyl Radical•CHO (29 u)[M-29]⁺
DecarboxylationCO₂ (44 u)[M-44]⁺
Loss of Carboxyl Group•COOH (45 u)[M-45]⁺

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an excellent method for identifying the functional groups present in a compound. The IR spectrum of this compound is dominated by features arising from the carboxylic acid group and the aromatic rings. nih.gov

The most characteristic feature of a carboxylic acid is the extremely broad O-H stretching vibration, which appears as a wide absorption band from approximately 2500 to 3300 cm⁻¹. libretexts.orgorgchemboulder.com This broadening is a direct result of strong intermolecular hydrogen bonding, which causes carboxylic acids to exist as dimers in the solid state.

Another key absorption is the intense C=O (carbonyl) stretching band. For aromatic carboxylic acids, this peak is typically found in the range of 1680–1710 cm⁻¹. spectroscopyonline.com Conjugation of the carbonyl group with the quinoxaline ring system slightly lowers its frequency compared to saturated carboxylic acids.

Other significant absorptions include:

Aromatic C-H stretching: Sharp peaks appearing just above 3000 cm⁻¹. pressbooks.pub

Aromatic C=C stretching: Medium to weak bands in the 1450–1600 cm⁻¹ region.

C-O stretching and O-H bending: These appear in the fingerprint region, with a notable C-O stretch between 1210 and 1320 cm⁻¹ and a broad O-H out-of-plane bend centered around 900-960 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Wavenumber (cm⁻¹)VibrationFunctional GroupAppearance
3300 - 2500O-H stretchCarboxylic AcidVery broad, strong
~3100 - 3000C-H stretchAromaticSharp, weak to medium
1710 - 1680C=O stretchCarboxylic Acid (Aromatic)Strong, sharp
1600 - 1450C=C stretchAromatic RingMedium to weak
1320 - 1210C-O stretchCarboxylic AcidMedium
960 - 900O-H bendCarboxylic Acid (Dimer)Broad, medium

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Characterization

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, provides insights into the electronic transitions and photophysical properties of a molecule. The extended π-conjugated system of this compound gives rise to characteristic absorptions in the UV-Vis region.

UV-Vis Absorption: The UV-Vis spectrum of quinoxaline derivatives typically displays multiple absorption bands corresponding to different electronic transitions.

π-π* Transitions: Intense absorption bands, usually found in the 250-350 nm range, are attributed to π-π* transitions within the extensive conjugated system of the phenyl and quinoxaline rings.

n-π* Transitions: A weaker, lower-energy (longer wavelength) absorption band, often appearing above 340 nm, can be assigned to the n-π* transition involving the non-bonding electrons on the nitrogen atoms of the quinoxaline ring and the oxygen of the carbonyl group. libretexts.org

The exact position and intensity of these bands (λ_max and molar absorptivity) are sensitive to solvent polarity and substitution on the aromatic rings.

Fluorescence Spectroscopy: Many quinoxaline derivatives are known to be fluorescent, meaning they emit light after being electronically excited. An emission spectrum, obtained by exciting the molecule at one of its absorption wavelengths, can reveal information about the structure of its excited state. The difference between the absorption and emission maxima is known as the Stokes shift. The presence of the π-deficient quinoxaline ring, acting as an electron-withdrawing portion, can lead to intramolecular charge transfer (ICT) character in the excited state, which often results in strong luminescence.

Transition TypeTypical λmax Range (nm)Description
π → π250 - 350High-intensity absorption due to the extended aromatic system.
n → π> 340Lower-intensity absorption from non-bonding electrons on N and O atoms.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method provides definitive data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its preferred conformation. mdpi.com

For this compound, an X-ray crystal structure would elucidate several key features:

Molecular Conformation: It would reveal the relative orientation of the phenyl group and the carboxylic acid group with respect to the quinoxaline plane. This includes the dihedral angle between the phenyl ring and the quinoxaline ring, which is crucial for understanding the extent of electronic conjugation.

Planarity: The analysis would confirm the inherent planarity of the quinoxaline bicyclic system.

Intermolecular Interactions: Crucially, X-ray analysis details how molecules are arranged in the crystal lattice. For this compound, strong intermolecular hydrogen bonds between the carboxylic acid groups of two neighboring molecules would be expected, forming a characteristic centrosymmetric dimer. mdpi.com

This detailed structural information is invaluable for understanding the solid-state properties of the material and for rationalizing the data obtained from other spectroscopic methods.

Applications in Advanced Materials Science

Role as Electron-Withdrawing Units in Conjugated Polymers

The quinoxaline (B1680401) moiety is inherently electron-deficient due to the presence of two nitrogen atoms in its aromatic structure. This characteristic makes it an excellent electron-withdrawing unit, or acceptor (A), for incorporation into conjugated polymers. When integrated into a polymer backbone, the quinoxaline core effectively lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of the material. This electronic property is fundamental to creating n-type organic semiconductors, which are materials that facilitate the transport of electrons.

By strategically combining these quinoxaline-based acceptor units with electron-donating (D) monomers, researchers can craft polymers with tailored electronic and optical properties for specific applications in organic electronics.

Design and Synthesis of Conjugated Polymers and Copolymers

The synthesis of the core quinoxaline structure can be achieved through established condensation reactions. For instance, a closely related compound, 2,3-diphenylquinoxaline-6-carboxylic acid, is synthesized by reacting benzil (B1666583) with 3,4-diaminobenzoic acid in glacial acetic acid nih.gov. This straightforward method highlights the accessibility of the quinoxaline-6-carboxylic acid scaffold. The carboxylic acid group itself is a versatile functional handle for further modification or for influencing the polymer's solubility and intermolecular interactions. For example, converting the acid to an amide can enhance stability, solubility, and membrane permeability researchgate.net.

The creation of conjugated polymers from these monomers often employs powerful cross-coupling reactions. Palladium-catalyzed methods like Suzuki coupling are frequently used to link the quinoxaline-based monomers with other aromatic units, such as fluorene, carbazole, or thiophene (B33073) derivatives rsc.org. This approach allows for the precise construction of complex polymer backbones.

The development of donor-acceptor (D-A) copolymers represents one of the most successful strategies in modern organic electronics youtube.com. This molecular design paradigm involves alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer chain. The 3-phenylquinoxaline-6-carboxylic acid unit is an ideal acceptor component for these architectures.

This D-A structure leads to the formation of a new, lower-energy optical bandgap due to charge transfer interactions between the donor and acceptor moieties. By carefully selecting the donor and acceptor components, scientists can fine-tune the polymer's absorption spectrum to better match the solar spectrum for photovoltaic applications or to achieve specific emission colors in organic light-emitting diodes (OLEDs). Numerous quinoxaline-based polymers have been synthesized following this D-A strategy, incorporating donors like quinacridone, benzodithiophene, and selenophene (B38918) to create high-performance materials rsc.orgrsc.org.

Utilization in Electroluminescent Materials and Organic Semiconductors

Polymers incorporating the phenylquinoxaline structure have demonstrated significant potential as both electroluminescent materials and organic semiconductors. Their electron-deficient nature makes them excellent electron-transport materials for use in OLEDs. For example, poly[2,2'-(thiophene-2,5-diyl)-6,6'-bis(3-phenylquinoxaline)] (PTQx), an n-type conjugated polymer, has been shown to be an effective electron transport polymer in electroluminescent devices.

In the field of organic photovoltaics (OPVs), quinoxaline-based D-A copolymers are utilized as the active layer's donor material in bulk heterojunction solar cells. These polymers are blended with fullerene acceptors like PC₇₁BM. The tailored energy levels of the quinoxaline polymers allow for efficient charge separation at the donor-acceptor interface and effective charge transport to the electrodes, leading to promising power conversion efficiencies (PCE).

Performance of Quinoxaline-Based Polymers in Organic Photovoltaics

Polymer NameDonor UnitAcceptor UnitDevice PCE (%)Ref.
PFSeQ9,9′-dioctylfluoreneSelenophene-Quinoxaline3.3% rsc.org
P2Benzodithiophene (BDT)Fused Quinoxaline (DTNQx)3.8% rsc.org
PCSeQN-9′-heptadecanyl-2,7-carbazoleSelenophene-Quinoxaline~1.1-3.3% rsc.org

Photophysical Properties and Aggregation-Induced Emission (AIE) Characteristics

Quinoxaline derivatives are known for their interesting photophysical properties, including the phenomenon of Aggregation-Induced Emission (AIE) or Aggregation-Induced Enhanced Emission (AIEE). Unlike many conventional fluorophores that suffer from quenching of light emission in the aggregated or solid state, AIE-active molecules become highly luminescent upon aggregation researchgate.netnih.gov. This effect is often attributed to the restriction of intramolecular motions (such as rotation) in the aggregated state, which closes non-radiative decay pathways and forces the excited state to decay radiatively by emitting light researchgate.net.

Studies on quinoxaline-based compounds have shown that they can exhibit deep blue light emission and AIEE activity researchgate.netscholaris.ca. The twisted conformation between the phenyl rings and the quinoxaline nucleus, a result of steric hindrance, is crucial for these properties. In dilute solutions, the molecules can freely rotate, dissipating energy non-radiatively. In an aggregated state, this rotation is hindered, leading to strong fluorescence researchgate.net.

The donor-acceptor nature inherent in many functionalized quinoxaline derivatives also gives rise to Intramolecular Charge Transfer (ICT) phenomena. Upon photoexcitation, an electron can be transferred from an electron-donating part of the molecule to the electron-accepting quinoxaline core. This process is particularly pronounced in molecules with a "push-pull" electronic structure researchgate.net.

The ICT character of the excited state is often sensitive to the surrounding environment. For instance, the emission wavelength of quinoxaline derivatives can show a significant redshift as the polarity of the solvent increases, which is a hallmark of an excited state with strong ICT character researchgate.net. In some cases, this can lead to a Twisted Intramolecular Charge Transfer (TICT) state, where charge separation is accompanied by a significant conformational twisting of the molecule.

Integration into Optoelectronic Devices as Electron and Hole-Transporting Layers

The tunable electronic properties of quinoxaline-based polymers make them highly versatile for integration into various optoelectronic devices, where they can function as either electron-transporting layers (ETLs) or hole-transporting layers (HTLs).

Due to the electron-deficient nature of the quinoxaline unit, polymers rich in this moiety generally exhibit low-lying LUMO levels, making them suitable for use as ETLs or as the n-type material in OPVs rsc.org. Conversely, by pairing the quinoxaline acceptor with very strong donor units, the Highest Occupied Molecular Orbital (HOMO) level can be raised sufficiently for the polymer to function as a hole-transporting or p-type material in photovoltaic cells rsc.org. For instance, a fused quinoxaline-based polymer (P2) showed a hole mobility of 2.7 × 10⁻⁴ cm² V⁻¹ s⁻¹ and was used as the donor material in a solar cell with a PCE of 3.8% rsc.org. This demonstrates the remarkable versatility of the quinoxaline scaffold in designing materials for specific roles within an optoelectronic device architecture.

Application as Rigid Subunits in Macrocyclic Receptor Systems

The rigid and planar geometry of the quinoxaline core makes this compound an excellent candidate for incorporation as a structural subunit in the construction of macrocyclic receptor systems. These large, cyclic molecules are of significant interest in supramolecular chemistry due to their ability to selectively bind with guest molecules through non-covalent interactions, a field often referred to as host-guest chemistry. nih.govnih.gov

The inherent rigidity of the quinoxaline unit helps to pre-organize the macrocyclic structure, reducing the entropic penalty upon binding with a guest molecule and thus enhancing binding affinity and selectivity. The phenyl group can contribute to the formation of a well-defined cavity and participate in π-π stacking interactions with aromatic guests. Furthermore, the carboxylic acid group provides a key site for further functionalization or can act as a hydrogen-bonding donor or acceptor, playing a crucial role in the recognition of specific guest molecules.

While specific research detailing the use of this compound in macrocyclic receptors is an emerging area, the broader class of quinoxaline-based macrocycles has demonstrated potential in various applications. For instance, tetra-quinoxaline-based cavitands have been synthesized and their supramolecular complexation with guest molecules like benzonitrile (B105546) has been structurally characterized. nih.gov These studies reveal that weak interactions such as C-H···π and C-H···N play a significant role in the host-guest binding. nih.gov The insights gained from these related systems underscore the potential of incorporating this compound into novel macrocyclic hosts designed for specific molecular recognition tasks.

Table 1: Key Features of this compound for Macrocyclic Systems

FeatureSignificance in Macrocyclic Receptors
Rigid Quinoxaline Core Pre-organizes the macrocycle for enhanced guest binding.
Phenyl Substituent Contributes to cavity formation and potential for π-π stacking.
Carboxylic Acid Group Provides a site for functionalization and hydrogen bonding interactions.

Use in Chain-End Modification of Hyperbranched Polymers

This compound has been effectively utilized as a chain-end modifying agent, or "capper," for hyperbranched polymers. medchemexpress.com In this role, the carboxylic acid group of the molecule reacts with the terminal functional groups of the hyperbranched polymer, thereby introducing the rigid and bulky phenylquinoxaline unit at the periphery of the macromolecule.

This chain-end modification can significantly impact the polymer's properties. The introduction of the phenylquinoxaline groups can:

Enhance Thermal Stability: The inherent thermal stability of the quinoxaline ring system can be imparted to the polymer, increasing its degradation temperature.

Modify Solubility: The bulky and aromatic nature of the end groups can alter the solubility of the hyperbranched polymer in various solvents.

Influence Rheological Behavior: The modification of chain-ends can affect the intermolecular interactions between polymer chains, leading to changes in the viscosity and other rheological properties of the material in solution or in the melt.

Introduce Photophysical Properties: Quinoxaline derivatives are known to exhibit fluorescence. Capping a hyperbranched polymer with this compound can introduce these photophysical properties, opening up possibilities for applications in sensors or optoelectronic devices.

A study on a hyperbranched poly(phenylquinoxaline-ether-ketone) demonstrated that the chain-end modification influenced the dilute-solution behavior of the polymer, showing a negative or "inverse" polyelectrolyte effect that was dependent on the solvent and the nature of the chain-end groups. acs.org

Table 2: Impact of Chain-End Modification with this compound

Property ModifiedEffect of Modification
Thermal Stability Increased
Solubility Altered based on solvent polarity
Rheological Properties Modified viscosity and solution behavior
Photophysical Properties Introduction of fluorescence

Synthesis of this compound

The primary and most common method for synthesizing this compound involves the condensation reaction of 3,4-diaminobenzoic acid with benzil. nih.gov This reaction is typically carried out in a suitable solvent, such as glacial acetic acid, and often requires heating to proceed to completion. nih.gov

The general reaction is as follows:

3,4-Diaminobenzoic acid + Benzil → this compound + 2 H₂O

The reaction mixture is usually stirred at an elevated temperature for several hours. nih.gov Upon completion, the product often precipitates out of the solution and can be collected by filtration. nih.gov Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol (B145695) or ethyl acetate. nih.gov

Biomedical and Pharmaceutical Research: Mechanistic and Target Oriented Studies

Investigation of Antimicrobial Activities of Quinoxaline (B1680401) Carboxylic Acid Derivatives

Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents.

Derivatives of quinoxaline carboxylic acid have shown notable efficacy against a range of bacterial and fungal pathogens. Studies have reported the synthesis of various quinoxaline derivatives and their subsequent evaluation for in vitro antimicrobial potential against several microorganisms. For instance, certain 2,3-disubstituted quinoxalines have displayed significant antibacterial activity. nih.gov The introduction of different substituents on the quinoxaline ring has been shown to influence the minimum inhibitory concentration (MIC) values against various bacterial strains. nih.gov

In the realm of antifungal research, specific quinoxaline derivatives have been tested against fungal strains such as Aspergillus niger and Candida albicans. rsc.org While some compounds showed moderate activity, the efficacy was found to be dependent on the specific chemical substitutions on the quinoxaline core. rsc.org For example, some Schiff bases of quinoxaline derivatives have demonstrated good activity against both Gram-positive and Gram-negative bacteria. rsc.org

Antibacterial and Antifungal Activity of Selected Quinoxaline Derivatives

Compound TypeTested OrganismsObserved ActivityReference
2,3-disubstituted quinoxalinesVarious bacterial speciesSignificant antibacterial activity nih.gov
Schiff bases of quinoxaline derivativesGram-positive and Gram-negative bacteriaGood activity, particularly against E. coli rsc.org
Quinoxaline derivativesAspergillus niger, Candida albicansModerate antifungal activity depending on substitution rsc.org

The antiviral potential of quinoxaline derivatives has been explored against a variety of viruses. nih.gov Research has indicated that these compounds may serve as a promising scaffold for the development of new antiviral drugs. nih.gov Studies have investigated the activity of quinoxaline derivatives against viruses such as Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and vaccinia virus. nih.govnih.gov For example, a study on 2,3-disubstituted quinazolin-4(3H)-ones, a related class of compounds, showed that a specific derivative, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid, exhibited distinct antiviral activity against HSV and vaccinia virus. nih.govnih.gov However, the compounds tested in that particular study were inactive against HIV-1 and -2 at non-cytotoxic concentrations. nih.govnih.gov

Research into quinoxaline derivatives has also touched upon their potential against respiratory viruses, with some compounds being investigated as potential inhibitors of influenza viruses and coronaviruses. rsc.org The mechanism of action for some of these derivatives is thought to involve targeting viral proteins, such as the NS1 protein of the influenza virus. nih.gov

Quinoxaline carboxylic acid derivatives have emerged as a significant area of research in the quest for new treatments for tuberculosis (TB). Several studies have focused on their efficacy against Mycobacterium tuberculosis.

A notable mechanism of action for certain quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, is their ability to induce DNA damage. nih.gov One study on a quinoxaline 1,4-di-N-oxide derivative demonstrated that the compound causes DNA damage in cells, and this effect is more pronounced under hypoxic conditions, which are relevant to the environment of TB granulomas. nih.gov This DNA-damaging capability is believed to contribute significantly to their antimycobacterial effect.

The effectiveness of antimicrobial agents can be compromised by bacterial efflux pumps, which expel drugs from the cell. Research has explored the potential of quinoxaline derivatives to act as efflux pump inhibitors (EPIs). By inhibiting these pumps, quinoxaline derivatives could restore the efficacy of existing antibiotics that are otherwise rendered ineffective. While the direct interaction of 3-Phenylquinoxaline-6-carboxylic acid with bacterial transmembrane transporters is not extensively detailed, the broader class of quinoline (B57606) and quinazoline (B50416) derivatives has been reported to include broad-spectrum efflux pump inhibitors. researchgate.net

Development of Antimycobacterial Agents and Elucidation of Resistance Mechanisms

Anticancer Research and Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their potential as anticancer agents, with a focus on their ability to inhibit key enzymes involved in cancer cell proliferation and survival. Patents have described compounds based on this scaffold as inhibitors of enzymes like IGF-1R and NAMPT, suggesting their utility in treating hyperproliferative diseases such as cancer. researchgate.netnih.gov

Research has shown that certain quinoxaline derivatives can inhibit Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are important targets in cancer therapy. nih.gov Some novel quinoxaline derivatives have demonstrated potent anticancer activity against various cancer cell lines, with IC50 values in the micromolar range. nih.gov For instance, certain compounds were found to be potent inhibitors of EGFR with IC50 values as low as 0.3 µM. nih.gov

Furthermore, other studies have identified quinoxaline-based derivatives as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair in cancer cells. nih.govnih.gov Some of these derivatives have shown highly potent PARP-1 inhibition with IC50 values in the nanomolar range, even more potent than the reference drug Olaparib. nih.govnih.gov

Enzyme Inhibition by Quinoxaline Derivatives in Anticancer Research

Enzyme TargetCompound TypeObserved IC50 ValuesReference
EGFRNovel quinoxaline derivatives0.3 µM - 0.9 µM nih.gov
COX-2Novel quinoxaline derivatives0.46 µM - 0.62 µM nih.gov
PARP-1Quinoxaline-2,3(1H,4H)-dione derivatives2.31 nM - 13.27 nM nih.govnih.gov

Role as Kinase Inhibitors (e.g., Pim-1 Kinase Inhibition)

Pim-1 kinase, a serine/threonine kinase, is a recognized proto-oncogene implicated in the regulation of cell proliferation and survival. nih.gov Its overexpression is common in various cancers, making it an attractive target for therapeutic intervention. nih.govnih.gov Research has identified quinoxaline derivatives as potential inhibitors of Pim-1 kinase. nih.gov

Studies on related quinoline structures have shown that the 8-hydroxy-quinoline 7-carboxylic acid moiety is a critical pharmacophore for Pim-1 kinase inhibition. nih.gov Molecular modeling of these compounds suggests that this scaffold interacts with key residues, such as Asp186 and Lys67, within the ATP-binding pocket of the kinase, which is likely responsible for their inhibitory activity. nih.gov While direct studies on this compound as a Pim-1 inhibitor are not extensively detailed, the broader investigation into quinoxaline and quinoline derivatives provides a strong rationale for its potential in this area. nih.govnih.gov The development of selective Pim-1 inhibitors is an active area of research, with compounds like the pyrrolo[2,3-a]carbazole derivative demonstrating potent inhibition of Pim-1 and Pim-3 isoforms. nih.gov

Inhibition of Carbohydrate-Metabolizing Enzymes (e.g., α-Glucosidase)

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose. herbmedpharmacol.commdpi.com Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption and reducing postprandial hyperglycemia. herbmedpharmacol.comwhiterose.ac.uk

Derivatives of 2,3-diphenylquinoxaline-6-carboxylic acid have been synthesized and evaluated for their α-glucosidase inhibitory potential. d-nb.infonih.gov Specifically, a series of diphenylquinoxaline-6-carbohydrazide hybrids demonstrated good inhibitory activity against α-glucosidase, with IC50 values ranging from 110.6 ± 6.0 to >750 µM, compared to the standard drug acarbose (B1664774) (IC50 = 750.0 ± 10.5 µM). d-nb.infonih.gov The most potent compound in this series, bearing a 3-fluorophenyl moiety, was found to be a competitive inhibitor of the enzyme. nih.gov This indicates that these derivatives likely compete with the natural substrate for binding to the active site of α-glucosidase.

Structure-Activity Relationship (SAR) Investigations for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For quinoxaline derivatives, SAR investigations have provided valuable insights into the structural features required for their biological activity.

In the context of kinase inhibition, studies on N-aryl 6-aminoquinoxalines as PFKFB3 kinase inhibitors revealed that substitutions on the aryl ring significantly impact activity. sci-hub.se For instance, ortho-substitution with polar groups on a phenyl ring was beneficial, while meta and para substitutions were detrimental to inhibitory activity. sci-hub.se The binding mode of these inhibitors highlights hydrogen bonding and π-stacking interactions as key determinants of their potency. sci-hub.se Similarly, for Pim-1 kinase inhibitors based on a quinoline scaffold, the 8-hydroxy-quinoline 7-carboxylic acid moiety was identified as a crucial pharmacophore. nih.gov

For α-glucosidase inhibitors derived from 2,3-diphenylquinoxaline-6-carboxylic acid, the nature of the substituent on the carbohydrazide (B1668358) moiety influences the inhibitory potency. d-nb.infonih.gov The SAR of anticancer quinoxalines has also been explored, showing that the type and position of substituents on the quinoxaline ring and any attached phenyl groups can dramatically alter activity. mdpi.com For example, electron-releasing groups at specific positions on phenyl rings were found to be essential for the activity of certain anticancer derivatives. mdpi.com

Analysis of Intermolecular Interactions with Biomolecules

Molecular Docking and Computational Ligand Binding Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. physchemres.org This method is widely used to understand the binding modes of inhibitors to their target proteins.

For the diphenylquinoxaline-6-carbohydrazide hybrids as α-glucosidase inhibitors, molecular docking studies were performed to understand their binding affinity and pose within the enzyme's active site. d-nb.infonih.gov The docking scores of the synthesized compounds were found to correlate with their in vitro inhibitory activity. d-nb.infonih.gov The most potent derivatives exhibited the best docking scores, indicating a strong interaction with the enzyme's binding pocket. d-nb.infonih.gov These studies revealed that the compounds fit well into the active site and form key interactions, such as hydrogen bonds and aromatic hydrogen bonds. d-nb.info

Similarly, molecular docking has been instrumental in the design and optimization of N-aryl 6-aminoquinoxalines as PFKFB3 kinase inhibitors. sci-hub.se The docking models were consistent with X-ray crystallography data, showing hydrogen bonding and π-stacking interactions with key residues in the ATP-binding pocket. sci-hub.se In the study of Pim-1 kinase inhibitors, molecular docking helped to identify potential hit compounds from virtual screening and to analyze their binding modes, which were dominated by hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

Exploration of Potential Receptor Binding (e.g., Serotonin (B10506) Receptors for Related Structures)

While direct studies on the binding of this compound to serotonin receptors are limited, research on related quinoxaline derivatives has shown their potential to interact with these receptors. For instance, a class of tetracyclic quinoxaline derivatives has been reported to exhibit potent binding affinities to serotonin 5-HT(2A) and dopamine (B1211576) D2 receptors. nih.gov One compound from this class, ITI-007, acts as a potent 5-HT(2A) antagonist. nih.gov

Furthermore, another study reported on five quinoxaline derivatives as a new class of 5-HT3 receptor antagonists. nih.gov One of these derivatives was found to be significantly more potent than the established antagonist ondansetron (B39145) in a guinea-pig ileum preparation. nih.gov These findings suggest that the quinoxaline scaffold can be a valuable template for developing ligands for serotonin receptors, and it is plausible that derivatives of this compound could also be explored for this purpose.

Catalytic Applications and Metal Complexation Chemistry

Coordination Chemistry of Quinoxaline (B1680401) Carboxylic Acids as Ligands in Transition Metal Complexes

Quinoxaline carboxylic acids, a subset of quinoxaline derivatives, are of particular interest as ligands for transition metal complexes. isca.meisca.in The combination of the nitrogen-containing heterocyclic system and a carboxylic acid group provides multiple potential coordination sites, leading to a rich and varied coordination chemistry. tandfonline.comorientjchem.org The electronic and steric properties of these ligands can be fine-tuned by altering the substituents on the quinoxaline core, which in turn influences the properties of the resulting metal complexes. tandfonline.com

Quinoxaline carboxylic acids and their derivatives can coordinate to metal centers in several ways, most commonly as monodentate or bidentate ligands.

In monodentate coordination , the ligand binds to the metal center through a single atom. For instance, 2-chloroquinoxaline (B48734) has been shown to act as a terminal monodentate ligand in the formation of silver(I) complexes. nih.gov Similarly, in certain molybdenum complexes, quinoxaline itself acts as a monodentate ligand. isca.in

More frequently, quinoxaline derivatives, especially those with chelating groups, form bidentate complexes . This mode of coordination involves the ligand binding to the metal center through two donor atoms, forming a stable chelate ring. A common bidentate coordination motif involves one of the nitrogen atoms of the quinoxaline ring and an oxygen atom from a substituent, such as a carboxylate group. tandfonline.comorientjchem.org For example, 4,4'-bipyridine (B149096) and 1,2-di(4-pyridyl)ethylene, which are bidentate N-donor ligands, have been used to synthesize silver(I) complexes. bucea.edu.cn The formation of such complexes is a key feature in the construction of coordination polymers and supramolecular architectures. nih.govbucea.edu.cn

The table below summarizes examples of coordination modes for quinoxaline derivatives.

LigandMetal IonCoordination ModeResulting Complex Type
2-ChloroquinoxalineAg(I)MonodentateMonomeric and Polymeric
QuinoxalineMo(IV)MonodentateOctahedral
4,4'-BipyridineAg(I)Bidentate3D Framework
1,2-di(4-pyridyl)ethyleneAg(I)Bidentate3D Framework

This table provides illustrative examples of coordination modes and is not exhaustive.

Metal complexes based on quinoxaline ligands often exhibit interesting photophysical properties, including luminescence. core.ac.ukdur.ac.uk These luminescent properties are of significant interest for applications in areas such as organic light-emitting devices (OLEDs) and chemical sensors. dur.ac.ukresearchgate.net

The luminescence in these complexes typically arises from metal-to-ligand charge transfer (MLCT) excited states. isca.in The emission color and intensity can be tuned by modifying the substituents on the quinoxaline ligand. tandfonline.com For example, a series of 2,3-bis(arylvinyl)quinoxaline derivatives have been synthesized that show stable fluorescence with emission wavelengths ranging from 431 to 558 nm. core.ac.uk

The introduction of heavy metal ions, such as iridium(III) and platinum(II), can promote phosphorescence, which is emission from a triplet excited state. dur.ac.ukcardiff.ac.uk This is particularly advantageous for OLED applications as it can significantly increase the theoretical quantum efficiency. dur.ac.uk Iridium(III) complexes with 2-phenylquinoxaline-based ligands have been developed that exhibit tunable emission from yellow to deep-red. cardiff.ac.uk

The table below highlights the luminescent properties of some quinoxaline-based metal complexes.

Complex TypeEmission ColorWavelength (λem)Potential Application
2,3-bis(arylvinyl)quinoxalinesBlue to Green-Yellow431–558 nmElectroluminescent Materials
Ir(III) complexes with 2-phenylquinoxaline (B188063) ligandsYellow to Deep-RedNot specifiedOLEDs
Pt(II) complexes with terdentate quinoline-based ligandsRed to YellowNot specifiedOLEDs, Solar Cells

This table presents a selection of luminescent quinoxaline-based complexes and their properties.

Analytical Applications in Metal Ion Determination

The ability of quinoxaline derivatives to form stable and often colored or fluorescent complexes with metal ions makes them suitable for use as analytical reagents for metal ion determination. isca.inresearchgate.net

Quinoxaline-2,3-dithiol has been used for the spectrophotometric determination of cobalt(II), nickel(II), and platinum. isca.in The formation of a colored complex allows for the quantification of the metal ion concentration. Similarly, quinoxaline-2-carboxylic acid and its 3-chloro and 3-hydroxy derivatives have been investigated as analytical reagents for the gravimetric determination of several metal ions, including copper(II), cadmium(II), cobalt(II), nickel(II), zinc(II), and palladium(II). isca.in

Furthermore, some quinoxaline derivatives have been developed as fluorescent sensors for metal ions. These sensors exhibit a change in their fluorescence properties, such as "turn-on" or "turn-off" fluorescence, upon binding to a specific metal ion. core.ac.uk This allows for the sensitive and selective detection of metal ions in various samples. For instance, certain quinoxaline derivatives have shown good sensitivity towards transition metal ions like Cd(II), Zn(II), Cu(II), and Hg(II). core.ac.uk The changes in their spectral properties can sometimes be observed with the naked eye, enabling rapid semi-quantitative analysis. researchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Photophysical Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinoxaline (B1680401) derivatives, DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are employed to understand their geometry, electronic properties, and spectroscopic characteristics. researchgate.net

Electronic Structure and Reactivity: DFT studies reveal the distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies of these orbitals and the resulting HOMO-LUMO gap are crucial in determining the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov For instance, a smaller energy gap suggests higher reactivity. The distribution of HOMO and LUMO orbitals also indicates potential sites for electrophilic and nucleophilic attacks. researchgate.net In some quinoxaline derivatives, the HOMO is often located on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part, indicating a potential for intramolecular charge transfer. researchgate.net

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, provide a visual representation of the charge distribution on the molecule's surface. researchgate.net These maps help in identifying the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, which is critical for understanding intermolecular interactions. researchgate.net

Photophysical Properties: Time-dependent DFT (TD-DFT) is utilized to predict the electronic absorption and emission spectra of these compounds. researchgate.netresearchgate.net These calculations help in understanding the nature of electronic transitions, such as n→π* and π→π*, and correlating them with experimentally observed UV-Vis spectra. researchgate.net The solvatochromic effects, which are changes in absorption or emission spectra with varying solvent polarity, can also be investigated using DFT, providing insights into the intramolecular charge transfer characteristics of the molecules. researchgate.net For some dipeptides containing a quinoxaline moiety, DFT calculations have been used to determine the most stable ground-state conformations and to interpret their temperature-dependent fluorescence and phosphorescence spectra. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity Predictions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules. These simulations provide valuable information on the conformational flexibility of molecules and their interactions with biological targets.

Conformational Analysis: MD simulations can explore the different conformations that 3-phenylquinoxaline-6-carboxylic acid and its derivatives can adopt. This is particularly important for understanding how these molecules might fit into the binding site of a protein. For example, studies on dipeptides with a quinoxaline core have used simulations to show that different conformations can interconvert on a nanosecond timescale. nih.gov

Binding Affinity Predictions: A crucial application of computational methods in drug discovery is the prediction of binding affinity between a ligand and its target protein. nih.govarxiv.org Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The results of docking studies provide a binding score, which is an estimate of the binding affinity. For instance, in the study of diphenylquinoxaline-6-carbohydrazide hybrids as α-glucosidase inhibitors, molecular docking was used to understand the binding interactions and affinities of the designed compounds within the enzyme's active site. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. ijnrd.orgsrmist.edu.innih.govmdpi.com

QSAR models are built by correlating various molecular descriptors (physicochemical properties, topological indices, etc.) of a series of compounds with their experimentally determined biological activities. ijnrd.orgnih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. srmist.edu.inmdpi.com

For quinoxaline derivatives, QSAR studies have been employed to guide the design of new compounds with enhanced biological activities. researchgate.net For example, a QSAR study on 6H-indolo[2,3-b]quinoxaline derivatives suggested that incorporating specific structural features could lead to increased cytotoxic potency. researchgate.net These models can help in identifying promising lead compounds for further development and in understanding the structural requirements for a particular biological activity. nih.govmdpi.com The robustness of a QSAR model is typically assessed by its correlation coefficient (r²) and cross-validation coefficient (q²). researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-phenylquinoxaline-6-carboxylic acid, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with α-keto acids or diketones. For example, quinoxaline cores are formed via acid-catalyzed condensation, followed by regioselective functionalization. A key step is the oxidation of substituents to introduce the carboxylic acid group at the 6-position. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like p-toluenesulfonic acid) significantly impact yield and purity. Spectral characterization (¹H/¹³C NMR, IR) is essential to confirm regiochemistry and functional group integrity .

Q. How is this compound characterized, and what analytical techniques are most reliable?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR resolves aromatic protons and confirms phenyl substitution patterns. The carboxylic acid proton (if present) may appear broadened due to hydrogen bonding.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for distinguishing regioisomers.
  • X-ray Crystallography : Provides definitive structural confirmation, especially for resolving ambiguities in substituent positioning .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The quinoxaline scaffold is explored for antimicrobial, anticancer, and kinase inhibition activity. The carboxylic acid group enables conjugation with pharmacophores (e.g., amide bonds with amino groups in targeting moieties). Researchers often derivatize the 6-carboxylic acid to esters or amides to enhance bioavailability, followed by in vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and molecular docking studies to predict binding affinity .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of phenyl group introduction at the 3-position during synthesis?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational methods (DFT calculations) predict favorable transition states for phenyl group attachment. Experimentally, directing groups (e.g., nitro or methoxy) on the quinoxaline ring can guide substitution. Post-synthetic modifications, such as Suzuki-Miyaura cross-coupling, allow late-stage functionalization with aryl boronic acids under palladium catalysis .

Q. What strategies resolve contradictory spectral data (e.g., unexpected splitting in NMR) during characterization?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotational isomerism of the phenyl group or solvent-dependent tautomerism). Techniques include:

  • Variable-Temperature NMR : Identifies temperature-dependent conformational changes.
  • 2D NMR (COSY, NOESY) : Maps proton-proton correlations to confirm spatial arrangements.
  • Deuterated Solvent Screening : Reduces solvent-induced peak broadening .

Q. How can researchers design experiments to elucidate the mechanism of action in biological systems?

  • Methodological Answer :

  • Metabolic Profiling : Use radiolabeled compounds (e.g., ¹⁴C-carboxylic acid) to track uptake and metabolism in cell cultures.
  • Proteomics : Identify protein targets via affinity chromatography using immobilized derivatives (e.g., biotinylated analogs).
  • Kinase Assays : Screen against kinase panels to pinpoint inhibitory activity, supported by molecular dynamics simulations .

Q. What are the challenges in stabilizing this compound under physiological conditions?

  • Methodological Answer : The carboxylic acid group may undergo decarboxylation at elevated temperatures or acidic pH. Strategies include:

  • Prodrug Design : Convert to ester prodrugs that hydrolyze in vivo.
  • Lyophilization : Stabilize as a sodium salt for long-term storage.
  • pH Buffering : Use phosphate-buffered saline (PBS) in biological assays to maintain stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.